1,3-Benzenediol,5-(1,1-dimethylheptyl)-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-
Overview
Description
Cannabidiol-dimethylheptyl (CBD-DMH) is a synthetic derivative of cannabidiol (CBD), a phytocannabinoid found in Cannabis sativa. Unlike its more well-known counterpart, Δ9-tetrahydrocannabinol (THC), CBD is non-intoxicating and has low affinity for cannabinoid receptors . CBD-DMH was first synthesized in the mid-20th century and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes:: CBD-DMH can be synthesized through various chemical routes. One common method involves the condensation of CBD with a heptaldehyde derivative, followed by cyclization to form the dimethylheptyl side chain . Precise reaction conditions and reagents may vary depending on the specific synthetic approach.
Industrial Production:: While CBD-DMH is not widely produced industrially, research laboratories and pharmaceutical companies have explored its synthesis for scientific investigations and potential therapeutic applications.
Chemical Reactions Analysis
Reactions:: CBD-DMH can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. detailed studies on its reactivity are limited.
Common Reagents and Conditions::Oxidation: Mild oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) may be used.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce CBD-DMH.
Substitution: Alkyl halides or other electrophiles can introduce substituents.
Major Products:: The major products formed during these reactions depend on the specific conditions and reactants. Further research is needed to elucidate CBD-DMH’s reactivity comprehensively.
Scientific Research Applications
Medicine: Investigated for its analgesic, anti-inflammatory, and anxiolytic effects.
Biology: Studied for interactions with endocannabinoid receptors and potential therapeutic benefits.
Chemistry: Used as a model compound to explore structure-activity relationships.
Industry: Limited industrial applications due to its synthetic nature.
Mechanism of Action
The exact mechanism by which CBD-DMH exerts its effects remains incompletely understood. It likely involves modulation of endocannabinoid signaling pathways, receptor interactions, and downstream cellular responses.
Comparison with Similar Compounds
CBD-DMH stands out due to its synthetic origin and unique dimethylheptyl side chain. Similar compounds include CBD, THC, and other synthetic cannabinoids.
Properties
IUPAC Name |
5-(2-methyloctan-2-yl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O2/c1-7-8-9-10-13-25(5,6)19-15-22(26)24(23(27)16-19)21-14-18(4)11-12-20(21)17(2)3/h14-16,20-21,26-27H,2,7-13H2,1,3-6H3/t20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJURNPNPDQYSY-LEWJYISDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10913915 | |
Record name | 5-(1,1-Dimethylheptyl)cannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10913915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97452-63-6 | |
Record name | 5-(1,1-Dimethylheptyl)cannabidiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097452636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1,1-Dimethylheptyl)cannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10913915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CBD-DMH | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P28FSD6QS7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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